molecular formula C17H28N4O9 B605871 Azido-PEG5-NHS ester CAS No. 1433996-86-1

Azido-PEG5-NHS ester

Cat. No.: B605871
CAS No.: 1433996-86-1
M. Wt: 432.43
InChI Key: UBITXOFSGXNPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG5-NHS ester is a compound widely used in the field of bioconjugation and click chemistry. It is a polyethylene glycol (PEG) derivative that contains an azide group and an N-hydroxysuccinimide (NHS) ester group. The azide group allows for click chemistry reactions, while the NHS ester group enables the labeling of primary amines in proteins, peptides, and other molecules. This compound is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates .

Mechanism of Action

Target of Action

The primary targets of Azido-PEG5-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.

Mode of Action

this compound operates through a mechanism known as Click Chemistry. The azide (N3) group in the compound can react with alkyne, such as BCN, DBCO, to yield a stable triazole linkage . This reaction allows the NHS ester to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This reaction forms a stable triazole linkage between the azide group in the compound and alkyne groups in target molecules . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Result of Action

The result of this compound’s action is the stable labeling of primary amines (-NH2) in target molecules. This labeling can be used in various research and clinical applications, including the study of protein function, the tracking of cellular processes, and the development of targeted therapies .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. For instance, the NHS ester in the compound reacts efficiently with primary amino groups (-NH2) in pH 7-9 buffers . Additionally, the compound is typically stored at -20°C and shipped at ambient temperature, suggesting that it is stable under a range of temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG5-NHS ester typically involves the following steps:

    Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to produce amino-PEG-alcohol.

    Chain-End Modification: The amino-PEG-alcohol is then modified to introduce the azide and NHS ester functionalities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG5-NHS ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    CuAAC: Requires a copper catalyst and alkyne-containing molecules.

    SPAAC: Requires strained alkyne groups such as DBCO or BCN.

Major Products Formed

The major products formed from these reactions are triazole-linked bioconjugates, which are stable and useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG5-NHS ester is unique due to its combination of azide and NHS ester functionalities, allowing for versatile bioconjugation and click chemistry applications. The PEG spacer also enhances solubility in aqueous media, making it suitable for a wide range of applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O9/c18-20-19-4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(24)30-21-15(22)1-2-16(21)23/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBITXOFSGXNPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG5-NHS ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG5-NHS ester
Reactant of Route 3
Reactant of Route 3
Azido-PEG5-NHS ester
Reactant of Route 4
Reactant of Route 4
Azido-PEG5-NHS ester
Reactant of Route 5
Reactant of Route 5
Azido-PEG5-NHS ester
Reactant of Route 6
Reactant of Route 6
Azido-PEG5-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.